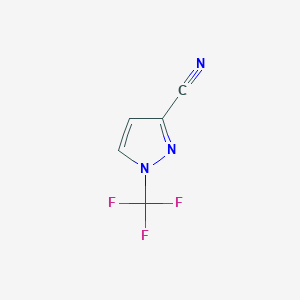
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with the following structural formula:
CF3C(CN)N=C
It contains a trifluoromethyl group (CF₃) attached to a pyrazole ring. This compound has gained significance due to its applications in pharmaceuticals, agrochemicals, and materials .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. One common method involves the reaction of 3,5-dichloropyrazole with trifluoroacetonitrile in the presence of a base (such as potassium carbonate) to yield the desired compound.
Reaction Conditions::- Reactants: 3,5-dichloropyrazole, trifluoroacetonitrile
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile or DMF (dimethylformamide)
- Temperature: Typically performed at reflux temperature (around 80-100°C)
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction processes, leading to different derivatives.
Common Reagents: Reagents like strong bases, nucleophiles, and oxidizing agents are used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules, especially in drug discovery.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The exact mechanism of action depends on the specific application. In drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its trifluoromethyl group, similar compounds include:
Eigenschaften
Molekularformel |
C5H2F3N3 |
|---|---|
Molekulargewicht |
161.08 g/mol |
IUPAC-Name |
1-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)11-2-1-4(3-9)10-11/h1-2H |
InChI-Schlüssel |
ULTQQVSYLNVYFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)


![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)






![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)


